molecular formula C30H42O4 B1226989 Papyriogenin A CAS No. 59076-79-8

Papyriogenin A

Cat. No. B1226989
CAS RN: 59076-79-8
M. Wt: 466.7 g/mol
InChI Key: ZVVPEBOPTVRCNV-VNPBPMLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Papyriogenin A is a natural product found in Tetrapanax papyrifer with data available.

Scientific Research Applications

Anti-inflammatory Activities

Papyriogenin A, derived from Tetrapanax papyriferum, has shown notable anti-inflammatory properties. Studies reveal its effectiveness in reducing inflammation, as seen in carrageenin-induced paw edema in mice. Its mechanism involves steroidal actions in target cells and competitive effects in endogenous corticoid metabolism in the liver (Sugishita, Amagaya, & Ogihara, 1983). This insight is critical for understanding the potential therapeutic applications of Papyriogenin A in inflammatory conditions.

Antihepatotoxic Properties

Papyriogenin A exhibits significant antihepatotoxic effects. Research utilizing carbon tetrachloride (CCl4)- and galactosamine (GalN)-induced cytotoxicity assays in rat hepatocytes found that Papyriogenin A, along with other related triterpenoids, effectively mitigates hepatotoxicity. These findings are crucial for exploring Papyriogenin A's potential in treating liver-related ailments (Hikino, Kiso, Amagaya, & Ogihara, 1984).

Structure-Activity Relationship Studies

Further research has been conducted on the structure-activity relationships of Papyriogenin A and its related compounds, revealing that certain molecular conformations enhance its anti-inflammatory activity. This research is invaluable for drug development and for enhancing the efficacy of triterpenes in medicinal applications (Sugishita, Amagaya, & Ogihara, 1982).

properties

CAS RN

59076-79-8

Product Name

Papyriogenin A

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

IUPAC Name

(4aR,6aR,6aS,6bR,8aR,12aS)-2,2,6a,6b,9,9,12a-heptamethyl-3,10-dioxo-1,4,5,6,6a,7,8,8a,11,12-decahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H42O4/c1-25(2)16-19-18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,7)28(18,6)14-15-30(19,24(33)34)17-23(25)32/h8-9,20-21H,10-17H2,1-7H3,(H,33,34)/t20-,21+,27-,28+,29+,30+/m0/s1

InChI Key

ZVVPEBOPTVRCNV-VNPBPMLNSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(C(=O)C[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C

SMILES

CC1(CC2=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)C

Canonical SMILES

CC1(CC2=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)C

Other CAS RN

59076-79-8

synonyms

papyriogenin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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